1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H7N5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of the precursor compound in formamide under reflux . The reaction mixture is then cooled, and the formed solid is filtered, washed with aqueous ethanol, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) . The compound has a molecular weight of 149.15 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 149.15 g/mol . The compound’s InChI string is InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) .Mechanism of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level . This dual inhibition causes induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 . The compounds also cause accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .
Future Directions
The future directions for research on “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” and related compounds could involve further exploration of their anticancer activity and mechanism of action . The development of new strategies for treating cancer that provide a high selectivity margin is a serious concern .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Properties
IUPAC Name |
1-methylpyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKKZBONXZYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.